N-Acetylglycyl-L-tyrosine

Descripción general

Descripción

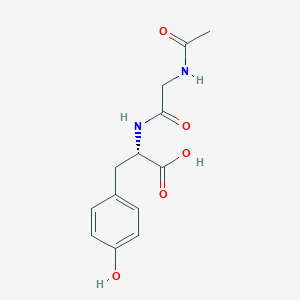

N-Acetylglycyl-L-tyrosine is a derivative of the amino acid tyrosine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the glycine moiety, which is further linked to the L-tyrosine residue

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-L-tyrosine typically involves the acetylation of L-tyrosine. One common method includes the use of acetic anhydride as the acetylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the acetylation process. The reaction mixture is then neutralized, and the product is crystallized and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction kettles, crystallization tanks, and filtration systems to ensure high yield and purity. The use of activated carbon during the purification process helps in removing impurities and achieving pharmaceutical-grade quality .

Análisis De Reacciones Químicas

Acyl Chloride Method

-

Chloroacetylation : L-Tyrosine reacts with chloroacetyl chloride in alkaline conditions (pH 11–13) to form N-chloroacetyl-L-tyrosine.

-

Ammonolysis : The intermediate is treated with ammonia to replace the chloroacetyl group with glycyl, yielding Glycyl-L-tyrosine.

Carbodiimidazole Method

-

Protection : Glycine is protected with benzyloxycarbonyl (Z-group).

-

Condensation : N,N'-Carbonyldiimidazole (CDI) couples the protected glycine with ethyl tyrosine ester.

-

Deprotection : Hydrolysis removes the Z-group and ester, producing Glycyl-L-tyrosine .

| Method | Advantages | Limitations |

|---|---|---|

| Acyl Chloride | Simple operation | Low yield, complex purification |

| Carbodiimidazole | Higher purity, fewer steps | Requires expensive reagents |

Biological Utilization

Both derivatives are studied for parenteral nutrition due to their improved bioavailability over free L-tyrosine.

Glycyl-L-tyrosine

-

Efficiency : Efficiently utilized in rats during total parenteral nutrition, with minimal urinary excretion (0.5% of infused amount) .

-

Metabolism : Rapidly hydrolyzed to free L-tyrosine by proteases in the gastrointestinal tract .

N-Acetyl-L-tyrosine

-

Metabolism : Deacetylated intracellularly to release L-tyrosine.

-

Excretion : ~11% of the infused dose is excreted unchanged in urine .

| Derivative | Excretion Rate | Key Advantage |

|---|---|---|

| Glycyl-L-tyrosine | 0.5% | High stability, rapid hydrolysis |

| N-Acetyl-L-tyrosine | 11% | Lower renal clearance |

Therapeutic Insights

-

Parenteral Nutrition : Both derivatives serve as tyrosine sources in clinical settings, bypassing solubility limitations of free L-tyrosine .

-

Metabolic Studies : N-Acetyl-L-tyrosine shows reduced utilization in hepatic failure, while dipeptides like Glycyl-L-tyrosine remain effective .

Structural and Thermochemical Data

Glycyl-L-tyrosine

N-Acetyl-L-tyrosine

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Total Parenteral Nutrition (TPN)

NAT has been studied as a source of tyrosine in TPN solutions. Research indicates that both N-acetyl-L-tyrosine and glycyl-L-tyrosine are effectively utilized by rats during TPN, demonstrating no significant difference in weight gain or nitrogen balance compared to solutions containing adequate phenylalanine levels . In another study, infusion of NAT at 2 mmol/kg/day resulted in increased plasma tyrosine levels and rapid incorporation into tissue proteins . These findings suggest that NAT can serve as an alternative source of tyrosine for patients unable to consume food orally.

2. Retention and Excretion Studies

Studies have shown that approximately 35% of administered NAT is excreted unchanged in urine when used in parenteral nutrition for adults . This raises questions about its retention and conversion efficiency into usable tyrosine. The retention rates indicate that while NAT can provide some benefits, a significant portion may not be metabolically converted to tyrosine, limiting its effectiveness as a nutritional supplement.

Pharmacological Insights

1. Neurotransmitter Precursor

Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The administration of NAT has been explored for its potential cognitive benefits, particularly under stress conditions. Some studies suggest that while L-tyrosine supplementation enhances cognitive function during stress, the efficacy of NAT remains debated due to its lower conversion rates to active tyrosine .

2. Blood-Brain Barrier Penetration

One proposed advantage of NAT is its ability to cross the blood-brain barrier (BBB) more effectively than L-tyrosine. However, research indicates that NAT is less effective than other forms of tyrosine in increasing brain levels of this amino acid . This inefficiency questions the validity of using NAT as a superior nootropic agent.

Comparative Efficacy

The following table summarizes key findings comparing N-acetylglycyl-L-tyrosine with L-tyrosine regarding their applications in nutrition and pharmacology:

Case Studies

Several case studies highlight the practical applications of NAT:

- Clinical Nutrition Trials : A clinical trial involving adults on continuous parenteral nutrition demonstrated that while NAT was retained sufficiently to meet aromatic amino acid needs, a considerable fraction was lost through urine, indicating inefficiencies in conversion .

- Stress Response Studies : In controlled environments where cognitive performance was assessed under stress, L-tyrosine consistently showed improvements in memory and alertness compared to NAT, which did not yield significant enhancements .

Mecanismo De Acción

The mechanism of action of N-Acetylglycyl-L-tyrosine involves its role as a precursor to tyrosine. Once administered, it is hydrolyzed to release tyrosine, which then participates in various metabolic pathways. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-tyrosine: Similar in structure but lacks the glycine moiety.

L-Tyrosine: The parent amino acid without the acetyl group.

N-Acetyl-L-phenylalanine: Another acetylated amino acid but with a different side chain

Actividad Biológica

N-Acetylglycyl-L-tyrosine (NAGTY) is a compound that has garnered interest in various biological contexts, particularly regarding its role as a source of tyrosine and its potential therapeutic applications. This article delves into the biological activity of NAGTY, examining its utilization in nutrition, its physiological effects, and its implications in stress responses and metabolic disorders.

This compound is a derivative of L-tyrosine, where an acetyl group and a glycine residue are attached to the amino acid. This modification enhances solubility and stability, making it a viable candidate for parenteral nutrition and other therapeutic uses.

2. Utilization in Nutrition

NAGTY has been studied as a source of tyrosine during total parenteral nutrition (TPN). Research indicates that both N-acetyl-L-tyrosine (NAT) and glycyl-L-tyrosine are effectively utilized by rats receiving TPN. In one study, rats infused with NAGTY demonstrated significant increases in plasma tyrosine levels, indicating efficient absorption and utilization for protein synthesis:

| Parameter | This compound | Control (Phenylalanine) |

|---|---|---|

| Plasma Tyrosine Levels (µM) | 141 ± 16 | 114 ± 21 |

| Urinary Excretion (%) | 11% | - |

| Weight Gain (g) | No significant difference | - |

These findings suggest that NAGTY can serve as an effective alternative source of tyrosine when dietary intake is inadequate .

3.1 Stress Response and Mitohormesis

Recent studies have identified N-acetyl-L-tyrosine as an intrinsic factor involved in mitohormesis—a process where low levels of reactive oxygen species (ROS) induce a protective response in cells. Under stress conditions, such as heat stress, the concentration of NAT increases, which enhances stress tolerance in various organisms, including insects and mammals:

- Mechanism : NAT induces mild mitochondrial perturbations leading to increased ROS production. This triggers a cascade of protective responses, including the activation of antioxidant genes via FoxO transcription factors .

- Case Studies : In experiments with Drosophila larvae and mice, pre-treatment with NAT significantly improved survival rates under stress conditions, demonstrating its potential as a protective agent .

4. Implications in Metabolic Disorders

NAGTY has been linked to several metabolic disorders, particularly those involving tyrosine metabolism:

- Tyrosinemia : Inborn metabolic disorders like tyrosinemia type I can benefit from NAGTY supplementation as it provides an alternative source of tyrosine for individuals unable to metabolize it properly .

- Aromatic L-Amino Acid Decarboxylase Deficiency : Similar applications have been noted in cases of aromatic L-amino acid decarboxylase deficiency, where dietary management is crucial .

5. Conclusion

This compound exhibits significant biological activity that positions it as a valuable compound in both nutritional science and therapeutic applications. Its ability to enhance tyrosine availability during parenteral nutrition, coupled with its role in stress response mechanisms, highlights its potential utility in clinical settings. Further research is warranted to explore its full range of effects and applications.

6. References

- PubMed article on mitohormesis triggered by N-acetyl-L-tyrosine.

- Study on the utilization of N-acetyl-L-tyrosine during total parenteral nutrition.

- Research on the efficiency of N-acetyl-L-tyrosine and glycyl-L-tyrosine in TPN settings.

- Human Metabolome Database entry on N-acetyl-L-tyrosine related metabolic disorders.

- Additional literature on the physiological effects of N-acetyl-L-tyrosine under stress conditions.

Propiedades

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-8(16)14-7-12(18)15-11(13(19)20)6-9-2-4-10(17)5-3-9/h2-5,11,17H,6-7H2,1H3,(H,14,16)(H,15,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJQTNLYFRNZHU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567006 | |

| Record name | N-Acetylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84794-59-2 | |

| Record name | N-Acetylglycyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(2-acetamidoacetamido)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.